molecular formula C29H29N7O3S B12355670 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Cat. No.: B12355670
M. Wt: 555.7 g/mol
InChI Key: UPWWLYBNSALOST-UHFFFAOYSA-N
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Description

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea is a useful research compound. Its molecular formula is C29H29N7O3S and its molecular weight is 555.7 g/mol. The purity is usually 95%.
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Biological Activity

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and its various biological activities, including antifungal, antibacterial, and antitumor effects.

Chemical Structure and Properties

The compound has a molecular formula of C30H39N5O3C_{30}H_{39}N_{5}O_{3} and a molecular weight of approximately 527.657 Da. Its structure features a pyrazole ring linked to a urea moiety, which is known for imparting significant biological activity.

PropertyValue
Molecular FormulaC30H39N5O3
Molecular Weight527.657 Da
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the urea linkage. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. In vitro studies have demonstrated that related compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans at varying concentrations, showcasing their potential as antifungal agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .

Antitumor Activity

The antitumor potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific protein kinases involved in cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values indicating significant cytotoxicity against HeLa cells and other cancer lines .

Case Studies

  • Antifungal Evaluation : A study conducted by Sreenivasa et al. assessed several pyrazole derivatives against Candida albicans. The results indicated that certain substitutions on the pyrazole ring enhanced antifungal activity significantly.
  • Antibacterial Assessment : A comparative study involving various derivatives showed that modifications to the urea moiety could lead to improved antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
  • Antitumor Mechanism : In vitro assays on B16F10 melanoma cells revealed that the compound could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis at concentrations as low as 1 µM.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, the inhibition of p38 alpha MAPK has been documented, suggesting its potential as an anticancer agent .

Case Study:
A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines was observed in vitro, indicating its potential use in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
Compound A0.5p38 MAPK
1-[5-tert-butyl...0.1p38 MAPK
Compound B0.7JNK

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of similar pyrazole derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds have shown the ability to reduce oxidative stress and improve neuronal survival in cellular models .

Case Study:
In a model of neurotoxicity induced by glutamate, the compound demonstrated significant protective effects, reducing cell death by approximately 40% compared to untreated controls.

Properties

Molecular Formula

C29H29N7O3S

Molecular Weight

555.7 g/mol

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

InChI

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16,26H,1-5H3,(H2,32,33,38)

InChI Key

UPWWLYBNSALOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=CC=NC5=NC(=O)C=NC45)SC

Origin of Product

United States

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